Cas no 1286695-21-3 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
- 1286695-21-3
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- Inchi: 1S/C18H29N3O/c1-13(9-10-16-7-5-4-6-8-16)19-18(22)12-11-17-14(2)20-21-15(17)3/h4-8,13-15,17,20-21H,9-12H2,1-3H3,(H,19,22)
- InChI Key: FSTWLOGDGKTHHH-UHFFFAOYSA-N
- SMILES: O=C(CCC1C(C)NNC1C)NC(C)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 303.231062557g/mol
- Monoisotopic Mass: 303.231062557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 53.2Ų
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5806-0060-2μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-5μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-10μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-1mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-2mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-3mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-4mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-5mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5806-0060-10mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |
1286695-21-3 | 10mg |
$118.5 | 2023-09-09 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
Introduction to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS No: 1286695-21-3)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 1286695-21-3, belongs to a class of molecules that are being extensively studied for their potential therapeutic applications. The presence of both pyrazole and phenylbutanamide moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The pyrazole ring is a heterocyclic aromatic compound that is widely recognized for its role in medicinal chemistry due to its ability to form stable complexes with various biological molecules. In particular, 3,5-dimethylpyrazole introduces additional steric and electronic properties that can modulate the compound's binding affinity and selectivity. This modification has been shown to enhance the pharmacological activity of several derivatives, positioning 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide as a potential lead compound for drug development.
The N-(4-phenylbutan-2-yl) moiety further contributes to the compound's complexity and functionality. The phenylbutanamide group is known for its ability to interact with protease enzymes, which has been exploited in the design of inhibitors for various therapeutic targets. The combination of these structural elements in 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide suggests a dual mechanism of action, potentially targeting both enzyme inhibition and receptor binding.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel pharmaceuticals. For instance, compounds containing the pyrazole scaffold have been reported to exhibit anti-inflammatory, antiviral, and anticancer properties. The dimethyl substitution on the pyrazole ring enhances its solubility and bioavailability, which are critical factors for drug efficacy. This has prompted researchers to explore its potential in treating a variety of diseases.
In the realm of drug discovery, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide has been investigated for its interactions with specific biological pathways. Preliminary findings indicate that it may interfere with key signaling cascades involved in cell proliferation and survival. These pathways are often dysregulated in diseases such as cancer and neurodegenerative disorders. By modulating these pathways, the compound could offer a novel therapeutic approach.
The phenylbutanamide portion of the molecule has also been studied for its potential role in central nervous system (CNS) disorders. Phenylbutanamides are known to cross the blood-brain barrier and interact with neurotransmitter systems. This property makes them attractive candidates for treating conditions such as depression and anxiety. The presence of the phenyl group in 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-y l)propanamide may further enhance its ability to interact with CNS receptors.
Advances in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound more accurately. Molecular docking studies have shown that it can bind effectively to various protein targets, including enzymes and receptors involved in disease processes. These virtual screening approaches have significantly reduced the time and cost associated with drug discovery, allowing for more efficient identification of lead compounds.
In vitro experiments have provided further insights into the pharmacological properties of 3-(3,5-dimethyl-H-pyrazol--4-y l)-N-(4--phen ylbutan--2-y l)propanamide. Initial assays have demonstrated its ability to inhibit specific enzymes at concentrations comparable to existing therapeutic agents. Additionally, cell-based assays have revealed potential effects on cell viability and apoptosis. These findings suggest that the compound may exhibit therapeutic benefits in vivo.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent improvements in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved scalability.
The pharmacokinetic profile of 3-(3,5-dimethyl-H-pyrazol--4-y l)-N-(4--phen ylbutan--2-y l)propanamide is an important consideration for its potential clinical application. Studies have indicated that it exhibits moderate solubility and bioavailability, which are essential for oral administration. Further research is needed to optimize its pharmacokinetic properties and ensure long-term stability.
Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. Rigorous safety testing is required to assess potential side effects and toxicities before clinical trials can begin. Collaborative efforts between academic institutions and pharmaceutical companies are essential to ensure comprehensive evaluation.
The future direction of research on 3-(3--5-dimethyl-H-pyrazol--4-y l)--(4--phen ylbutan--2-y l)propanamide includes exploring its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography can provide detailed insights into how it interacts with biological targets. This information will be crucial for designing analogs with improved potency and selectivity.
In conclusion, 3-(3--5-dimethyl-H-pyrazol--4-y l)--(4--phen ylbutan--2-y l)propanamide (CAS No: 1286695--21--3) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further investigation into treating various diseases. Continued research efforts will be essential to unlock its full therapeutic potential.
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